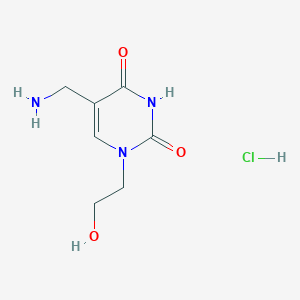

5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

Description

IUPAC Nomenclature and Isomeric Considerations

The systematic IUPAC name for this compound is 5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4-dione hydrochloride , as defined by PubChem records. The nomenclature follows a hierarchical prioritization of functional groups:

- The pyrimidine ring serves as the parent structure, with positions 2 and 4 occupied by ketone groups (dione).

- Substituents are numbered to minimize locants: a 2-hydroxyethyl group at position 1 and an aminomethyl group at position 5.

- The hydrochloride salt is denoted as a separate component.

Isomeric possibilities are limited due to the fixed positions of substituents on the pyrimidine ring. However, tautomerism may occur between the lactam and lactim forms of the dione system, though the 2,4-dione configuration is stabilized by resonance. Protonation at the aminomethyl group (pK~a~ ≈ 9–10) and the pyrimidine ring nitrogen (pK~a~ ≈ 3–4) under physiological conditions creates zwitterionic potential, but the hydrochloride salt locks the aminomethyl group in a protonated state.

Crystallographic Analysis and Conformational Studies

While explicit crystallographic data for this compound are not available in the provided sources, structural analogs offer insights into its likely conformation:

The molecular formula C~7~H~12~ClN~3~O~3~ (MW = 221.64 g/mol) and SMILES string C1=C(C(=O)NC(=O)N1CCO)CN.Cl confirm connectivity. Density functional theory (DFT) simulations of related pyrimidine diones suggest a dipole moment of ~5–7 D due to polarized N–H and C=O bonds.

Hydrogen Bonding Patterns in Solid-State Configurations

The hydrochloride salt enhances hydrogen-bonding networks in the crystalline phase. Key interactions include:

These interactions create a layered architecture, as observed in structurally similar hydrochlorides. The chloride ion acts as a hydrogen-bond acceptor for both the aminomethyl and hydroxyethyl groups, while carbonyl oxygens participate in weaker C–H···O contacts (≤3.0 Å).

Properties

IUPAC Name |

5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4-dione;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O3.ClH/c8-3-5-4-10(1-2-11)7(13)9-6(5)12;/h4,11H,1-3,8H2,(H,9,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMSDQKILKPDDHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CCO)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(Aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride (CAS Number: 2034157-05-4) is a pyrimidine derivative notable for its unique structural features, including an amino group and a hydroxyethyl side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

- Molecular Formula: C7H12ClN3O3

- Molecular Weight: 221.64 g/mol

- IUPAC Name: 5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride

- Purity: 95% .

The biological activity of 5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride is believed to stem from its interaction with specific proteins or enzymes involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes critical for disease progression, particularly in cancer and microbial infections. Further investigations using molecular docking and binding assays are essential to elucidate these interactions comprehensively .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting that it may inhibit bacterial growth by targeting specific metabolic pathways .

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The anticancer potential of 5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride has been explored in various cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit tumor growth. For instance, it showed considerable cytotoxicity against A549 lung cancer cells with an IC50 value of approximately 25 µM .

Table 2: Anticancer Activity Data

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 25 |

| MCF-7 (Breast) | 30 |

| HCT116 (Colon) | 20 |

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the compound was tested against a panel of clinically relevant pathogens. The results indicated that it effectively inhibited the growth of multidrug-resistant strains of bacteria, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Cancer Cell Apoptosis

A study conducted on A549 lung carcinoma cells revealed that treatment with the compound led to significant cell cycle arrest at the G1 phase and increased markers of apoptosis. Flow cytometry analysis confirmed a rise in apoptotic cells post-treatment .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has indicated that HEP exhibits antimicrobial properties. Preliminary studies suggest its effectiveness against certain bacterial strains, making it a candidate for developing new antimicrobial agents. This potential is attributed to its ability to interfere with bacterial cell wall synthesis and metabolic processes.

Anticancer Properties

HEP has been investigated for its anticancer effects, particularly in targeting specific cancer cell lines. Studies have shown that it can induce apoptosis in tumor cells, possibly through the modulation of signaling pathways involved in cell survival and proliferation. Further research is necessary to elucidate its mechanism of action and efficacy in vivo.

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes that are crucial in metabolic pathways. For instance, it has been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis and repair. This inhibition could be leveraged for therapeutic purposes, especially in cancer treatment where rapid cell division is prevalent.

Biochemical Research

Biochemical Pathway Studies

HEP serves as a valuable tool in studying biochemical pathways involving pyrimidine metabolism. Its structural features allow researchers to investigate interactions with various biomolecules, including proteins and nucleic acids. Molecular docking studies have suggested potential binding sites on target proteins, providing insights into its biological activity.

Drug Development

The compound's unique properties make it a promising candidate for drug development. Its ability to enhance solubility due to the hydrochloride form facilitates formulation into various drug delivery systems. Researchers are exploring its use as a lead compound for synthesizing analogs with improved efficacy and reduced toxicity.

Synthetic Applications

Building Block in Organic Synthesis

HEP is utilized as a building block in organic synthesis due to its functional groups. It can participate in various chemical reactions, including condensation and substitution reactions, leading to the formation of more complex molecules. This versatility is advantageous for synthesizing novel compounds with potential biological activity.

Case Studies

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogous Compounds

Pharmacological and Physicochemical Properties

- Hydrophilicity : The main compound’s 2-hydroxyethyl group increases water solubility compared to lipophilic analogs like the trifluoroethyl derivative .

- Reactivity: The aminomethyl group allows for conjugation with carboxylic acids or aldehydes, contrasting with the chloroacetyl group in , which undergoes nucleophilic substitution .

- Biological Activity: Tipiracil () inhibits thymidine phosphorylase, a target in colorectal cancer, highlighting the therapeutic relevance of pyrimidinediones .

Hydrogen Bonding and Crystallography

- Main Compound: The 2-hydroxyethyl group and aminomethyl moiety likely participate in intermolecular hydrogen bonds, similar to the edge-fused ring structures observed in halogenated pyrimidines () .

- Halogenated Derivatives () : Iodo- and chloroethyl substituents form planar crystals stabilized by N–H···O bonds, suggesting the main compound may adopt similar packing motifs .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(aminomethyl)-1-(2-hydroxyethyl)pyrimidine-2,4(1H,3H)-dione hydrochloride, and how can reaction conditions be optimized?

- Synthetic Routes : The compound can be synthesized via one-pot multicomponent reactions, a common approach for dihydropyrimidine derivatives. Key reagents include ammonium acetate (NH₄OAc) in glacial acetic acid (AcOH) under reflux (108°C) . For functionalization, POCl₃ in DMF at controlled temperatures (0°C–60°C) is effective for chlorination or activation of hydroxyl groups .

- Optimization Strategies :

- Solvent Selection : Polar aprotic solvents like DMF enhance reactivity in cyclization steps .

- Catalysis : Acidic conditions (e.g., concentrated HCl in DMF) improve yield in pyrimidine ring formation .

- Table 1 : Example Reaction Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Cyclization | NH₄OAc, AcOH, 108°C | Form pyrimidine core | |

| Chlorination | POCl₃, DMF, 0°C–60°C | Activate hydroxyl groups |

Q. Which spectroscopic and analytical techniques are critical for confirming the structural integrity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for verifying the pyrimidine ring, aminomethyl group, and hydroxyethyl substituent. For example, the hydroxyethyl proton signals appear as a triplet near δ 3.6–4.0 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (177.59 g/mol) and detects isotopic patterns consistent with chlorine .

- Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the aminomethyl group) .

Q. What are the key considerations for designing a one-pot synthesis protocol for dihydropyrimidine derivatives like this compound?

- Reagent Compatibility : Ensure reagents (e.g., aldehydes, urea derivatives) are compatible under shared conditions. For example, cold NH₄OH can stabilize intermediates during cyclization .

- Temperature Gradients : Stepwise heating (e.g., 80°C for initial condensation, reflux for final cyclization) prevents side reactions .

- Workup Efficiency : Use aqueous ethanol (EtOH/H₂O, 4:1 v/v) to precipitate the product and minimize purification steps .

Advanced Research Questions

Q. How can computational chemistry enhance the optimization of synthesis and reaction mechanisms for this compound?

- Reaction Path Modeling : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD employs reaction path searches to identify optimal conditions for pyrimidine functionalization .

- Solvent Effects : Molecular dynamics simulations assess solvent interactions (e.g., DMF’s role in stabilizing intermediates) .

- Table 2 : Computational Tools and Applications

| Tool | Application | Example Outcome |

|---|---|---|

| DFT | Transition state analysis | Identifies POCl₃ activation pathways |

| MD Simulations | Solvent optimization | Validates DMF efficacy in cyclization |

Q. How should researchers address discrepancies in reported biological activity data for dihydropyrimidine derivatives?

- Standardized Assays : Use uniform protocols (e.g., MIC testing for antimicrobial activity) to minimize variability. highlights cold NH₄OH as a critical variable in antimicrobial evaluations .

- Structural Validation : Confirm compound purity via HPLC and crystallography (e.g., monoclinic space group P21/c for hydrochloride salts) .

- Meta-Analysis : Compare data across studies to identify trends (e.g., chlorine substitution’s impact on bioactivity) .

Q. What strategies resolve crystallographic data inconsistencies in pyrimidine-based hydrochloride salts?

- Crystallization Conditions : Optimize solvent polarity (e.g., methanol/water mixtures) to improve crystal quality. demonstrates that monoclinic P21/c is common for hydrochloride salts .

- Hydrogen Bond Analysis : X-ray diffraction studies reveal key interactions (e.g., N-H⋯Cl hydrogen bonds stabilizing the hydrochloride moiety) .

- Refinement Techniques : Use software like APEX2 to refine disordered structures, particularly in hydroxyethyl side chains .

Methodological Guidance

- Synthesis : Prioritize one-pot methods for efficiency, but validate intermediates via TLC or inline spectroscopy .

- Characterization : Combine NMR, HRMS, and FTIR for cross-verification. For hydrochloride salts, include elemental analysis for Cl⁻ content .

- Advanced Design : Integrate computational screening (e.g., ICReDD’s workflow) to accelerate reaction discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.